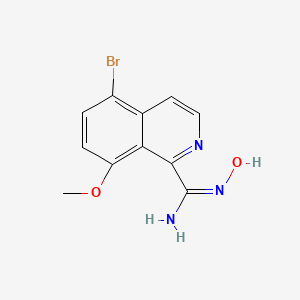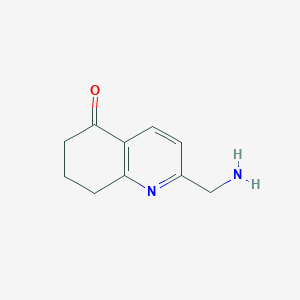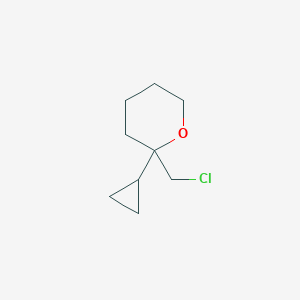
2-(Chloromethyl)-2-cyclopropyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-2-cyclopropyloxane is an organic compound characterized by a cyclopropyl group attached to an oxane ring with a chloromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-2-cyclopropyloxane typically involves the chloromethylation of 2-cyclopropyloxane. One common method is the reaction of 2-cyclopropyloxane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the oxane ring to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-2-cyclopropyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxirane derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield cyclopropylmethanol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products:
Substitution Products: Azido, thiocyanato, and alkoxy derivatives.
Oxidation Products: Epoxides.
Reduction Products: Alcohols.
Scientific Research Applications
2-(Chloromethyl)-2-cyclopropyloxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-cyclopropyloxane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups and modify the molecular structure.
Comparison with Similar Compounds
2-(Bromomethyl)-2-cyclopropyloxane: Similar structure but with a bromomethyl group instead of chloromethyl.
2-(Hydroxymethyl)-2-cyclopropyloxane: Contains a hydroxymethyl group, making it more hydrophilic.
2-(Methoxymethyl)-2-cyclopropyloxane: Features a methoxymethyl group, altering its reactivity and solubility.
Uniqueness: 2-(Chloromethyl)-2-cyclopropyloxane is unique due to its specific reactivity profile, which allows for selective functionalization and derivatization. The presence of the chloromethyl group provides a versatile handle for various chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C9H15ClO |
|---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
2-(chloromethyl)-2-cyclopropyloxane |
InChI |
InChI=1S/C9H15ClO/c10-7-9(8-3-4-8)5-1-2-6-11-9/h8H,1-7H2 |
InChI Key |
KTYOIKFREYNKCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)(CCl)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


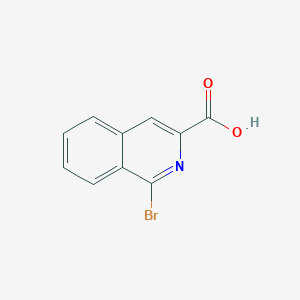
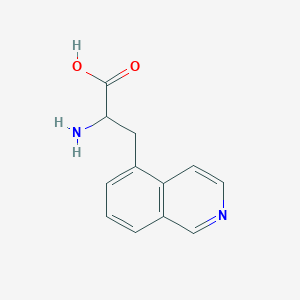
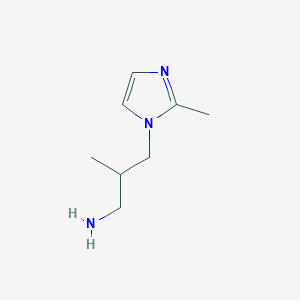
![Benzyl 2-ethyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15259955.png)

![5-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B15259975.png)
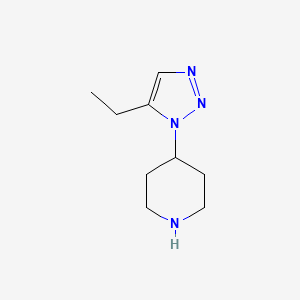


![1-[2-(Oxan-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15260000.png)
